Methyl [1,1'-biphenyl]-2-carbodithioate is an organic compound with the molecular formula and a molecular weight of 244.4 g/mol. It is classified as a carbodithioate ester and is notable for its biphenyl structure, which contributes to its chemical properties and potential applications in various fields, including chemistry and medicinal research. The compound is recognized for its ability to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis.
Methyl [1,1'-biphenyl]-2-carbodithioate is sourced primarily from chemical suppliers and research institutions. It falls under the category of organosulfur compounds due to the presence of sulfur atoms in its structure. The compound's systematic nomenclature includes its IUPAC name, methyl 2-phenylbenzenecarbodithioate, which reflects its structural characteristics.
The synthesis of methyl [1,1'-biphenyl]-2-carbodithioate typically involves several key steps:
The reaction conditions often include controlled temperatures and specific solvents to facilitate the formation of the desired product while minimizing side reactions. The use of inert atmospheres can also be crucial in preventing oxidation or degradation of sensitive intermediates.
Methyl [1,1'-biphenyl]-2-carbodithioate has a distinct molecular structure characterized by:
The compound features a biphenyl backbone with a carbodithioate functional group attached, which significantly influences its reactivity and interaction with other molecules.
Methyl [1,1'-biphenyl]-2-carbodithioate can undergo various chemical transformations:
The mechanism of action for methyl [1,1'-biphenyl]-2-carbodithioate primarily involves its interaction with metal ions through the carbodithioate group. This functional group can form coordination complexes that influence various biochemical pathways. Such interactions may enhance the compound's potential applications in fields like medicinal chemistry and materials science .
| Property | Value |
|---|---|
| Molecular Formula | C14H12S2 |
| Molecular Weight | 244.4 g/mol |
| IUPAC Name | Methyl 2-phenylbenzenecarbodithioate |
| InChI | InChI=1S/C14H12S2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 |
The stability of methyl [1,1'-biphenyl]-2-carbodithioate under ambient conditions has been demonstrated through NMR studies, indicating minimal degradation over time .
Methyl [1,1'-biphenyl]-2-carbodithioate has several significant applications:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4